Cas no 1208076-08-7 (4-Chloro-2,6-difluorophenylmethylsulfone)

4-Chloro-2,6-difluorophenylmethylsulfone 化学的及び物理的性質
名前と識別子
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- 5-chloro-1,3-difluoro-2-methylsulfonylbenzene
- 4-Chloro-2,6-difluorophenylmethylsulfone
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- MDL: MFCD12922630
- インチ: 1S/C7H5ClF2O2S/c1-13(11,12)7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
- InChIKey: YBOSXMIKIAQNBT-UHFFFAOYSA-N
- ほほえんだ: C1(F)=CC(Cl)=CC(F)=C1S(C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
4-Chloro-2,6-difluorophenylmethylsulfone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 043174-5g |
4-Chloro-2,6-difluorophenylmethylsulfone |
1208076-08-7 | 95% | 5g |
$1621.00 | 2023-09-16 |
4-Chloro-2,6-difluorophenylmethylsulfone 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
4-Chloro-2,6-difluorophenylmethylsulfoneに関する追加情報
Comprehensive Overview of 4-Chloro-2,6-difluorophenylmethylsulfone (CAS No. 1208076-08-7): Properties, Applications, and Industry Insights
4-Chloro-2,6-difluorophenylmethylsulfone (CAS No. 1208076-08-7) is a specialized organosulfur compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated aromatic sulfone derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both chloro and difluoro substituents on the phenyl ring enhances its electronic properties, while the methylsulfone group provides excellent leaving group characteristics in nucleophilic substitution reactions.
Recent studies highlight the growing demand for halogenated sulfones like 4-Chloro-2,6-difluorophenylmethylsulfone in drug discovery programs. Pharmaceutical researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents. The compound's molecular weight of 226.62 g/mol and lipophilicity (LogP ≈ 2.3) make it suitable for designing compounds with improved bioavailability – a key focus area in modern medicinal chemistry.
In the agrochemical sector, 4-Chloro-2,6-difluorophenylmethylsulfone serves as a precursor for novel crop protection agents. Its structural motifs appear in several experimental pesticides and herbicides under development, addressing the industry's need for more environmentally friendly solutions. The fluorine atoms in the molecule contribute to enhanced binding affinity with biological targets while maintaining favorable degradation profiles – a critical consideration in green chemistry initiatives.
The synthesis of CAS 1208076-08-7 typically involves electrophilic aromatic substitution followed by oxidation of the corresponding sulfide. Process chemists have developed optimized routes that emphasize atom economy and reduced waste generation, aligning with sustainable manufacturing principles. Analytical characterization by HPLC, NMR, and mass spectrometry confirms the high purity (>98%) required for research applications.
From a supply chain perspective, 4-Chloro-2,6-difluorophenylmethylsulfone remains a low-volume specialty chemical with limited commercial availability. However, custom synthesis providers report increasing inquiries from biotech startups and academic institutions exploring its potential. Proper storage conditions (room temperature, inert atmosphere) and handling procedures ensure material stability during transport and use.
Emerging applications in material science are expanding the utility of this compound. Researchers are investigating its incorporation into advanced polymers and liquid crystal formulations, where the sulfone moiety contributes to thermal stability and optical properties. These developments coincide with growing interest in high-performance materials for electronics and display technologies.
Regulatory considerations for 1208076-08-7 vary by jurisdiction, but most countries classify it as a research chemical rather than a commercial product. Safety data sheets recommend standard laboratory precautions including PPE and fume hood use when handling the powder form. Environmental fate studies suggest moderate biodegradability under aerobic conditions.
The future outlook for 4-Chloro-2,6-difluorophenylmethylsulfone appears promising as synthetic methodologies become more efficient. Computational chemistry approaches are helping identify new structure-activity relationships that could unlock additional applications. With the pharmaceutical industry increasingly focusing on fluorinated compounds and the agrochemical sector seeking novel active ingredients, this specialty chemical is well-positioned to play a significant role in multiple innovation pipelines.
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